molecular formula C20H24N2O4 B14678057 2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] CAS No. 32669-30-0

2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]

Cat. No.: B14678057
CAS No.: 32669-30-0
M. Wt: 356.4 g/mol
InChI Key: CWSQHIFYUFIBTO-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] is a complex organic compound characterized by its unique structure, which includes two oxazole rings connected by a phenylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] typically involves the reaction of 1,4-phenylenediamine with isobutyric acid in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:

    Starting Materials: 1,4-phenylenediamine and isobutyric acid.

    Dehydrating Agent: Commonly used agents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Reaction Conditions: Elevated temperatures (around 150-200°C) and an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxazole rings, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and advanced materials due to its stability and unique structural properties.

Mechanism of Action

The mechanism by which 2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] exerts its effects involves interactions with specific molecular targets. The oxazole rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylene group provides structural rigidity, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Diisobutyl phthalate: A phthalate ester with similar structural features but different functional groups.

    Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]: Another oxazole derivative with different substituents on the oxazole rings.

Uniqueness

2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] is unique due to its specific combination of oxazole rings and phenylene group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

32669-30-0

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

4-(2-methylpropyl)-2-[4-[4-(2-methylpropyl)-5-oxo-4H-1,3-oxazol-2-yl]phenyl]-4H-1,3-oxazol-5-one

InChI

InChI=1S/C20H24N2O4/c1-11(2)9-15-19(23)25-17(21-15)13-5-7-14(8-6-13)18-22-16(10-12(3)4)20(24)26-18/h5-8,11-12,15-16H,9-10H2,1-4H3

InChI Key

CWSQHIFYUFIBTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)OC(=N1)C2=CC=C(C=C2)C3=NC(C(=O)O3)CC(C)C

Origin of Product

United States

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